molecular formula C6H3FINO2 B1337161 1-Fluoro-2-iodo-4-nitrobenzene CAS No. 177363-10-9

1-Fluoro-2-iodo-4-nitrobenzene

Cat. No.: B1337161
CAS No.: 177363-10-9
M. Wt: 267 g/mol
InChI Key: XSFIPDPCQOJJFR-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3FINO2 It is a derivative of benzene, characterized by the presence of fluorine, iodine, and nitro functional groups on the aromatic ring

Biochemical Analysis

Biochemical Properties

Nitrobenzene compounds are generally known to participate in electrophilic aromatic substitution reactions . The presence of the nitro group (-NO2) on the benzene ring can influence the reactivity of the compound, potentially interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature, but should be kept in a dark place and sealed in dry conditions

Preparation Methods

1-Fluoro-2-iodo-4-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-fluoro-2-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another synthetic route involves the iodination of 1-fluoro-4-nitrobenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is also conducted under controlled conditions to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

1-Fluoro-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or nitro group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-fluoro-2-methoxy-4-nitrobenzene, while reduction with tin(II) chloride would produce 1-fluoro-2-iodo-4-aminobenzene.

Scientific Research Applications

1-Fluoro-2-iodo-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development.

    Industry: In industrial settings, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.

Comparison with Similar Compounds

1-Fluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Fluoro-4-iodo-2-nitrobenzene: This compound has the same functional groups but in different positions on the benzene ring. The positional isomerism can lead to differences in reactivity and applications.

    1-Fluoro-2,4-dinitrobenzene: This compound contains two nitro groups instead of one, which can significantly alter its chemical properties and reactivity.

    1-Iodo-4-nitrobenzene: Lacking the fluorine atom, this compound has different electronic properties and may participate in different types of chemical reactions.

Properties

IUPAC Name

1-fluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFIPDPCQOJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441512
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177363-10-9
Record name 4-Fluoro-3-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-iodo-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of nitrosonium tetrafluoroborate (24 g, 0.21 mol) in dichloromethane (200 mL) at 0° C. was treated with a solution of 2-iodo-4-nitroaniline (50 g, 0.19 mol) in dichloromethane (350 mL) and stirred at 0° C. for 1 h. The dichloromethane was concentrated to about half volume and the reaction mixture was treated with 1,2-dichlorobenzene (300 mL). The remaining dichloromethane was further concentrated in vacuo. The resultant 1,2-dichlorobenzene suspension was heated at 110° C. for 1 h, cooled to 20° C., and treated with water (200 mL) and dichloromethane (500 mL). The reaction mixture was filtered over celite and the celite was washed with dichloromethane and water. The aqueous layer of the filtrate was separated and extracted with dichloromethane (2×). The combined organic layers were washed with 20% sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and filtered. The dichloromethane was removed under standard conditions while the 1,2-dichlorobenzene was removed via vacuum distillation to give a crude dark oil. This material was purified by distillation to give the desired product (19 g, 38%) as a solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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